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Compound Name: AGN-201904Z

Cat. No.: B15572082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AGN-201904Z is an investigational pro-drug of omeprazole, a well-established proton pump

inhibitor (PPI).[1] It is designed as a slowly absorbed, acid-stable compound that undergoes

rapid conversion to omeprazole in the systemic circulation. This design aims to provide a

prolonged residence time of the active metabolite, omeprazole, thereby offering a more

sustained suppression of gastric acid compared to existing PPIs.[1] Preclinical studies in rats

and dogs have suggested that oral administration of AGN-201904Z leads to a more prolonged

systemic concentration of omeprazole compared to direct administration of omeprazole or

esomeprazole.

Mechanism of Action & Signaling Pathway
AGN-201904Z exerts its pharmacological effect through its active metabolite, omeprazole.

Omeprazole is a weak base that, after systemic absorption, specifically concentrates in the

acidic environment of the secretory canaliculi of gastric parietal cells. Here, it is converted to its

active form, a sulphenamide derivative. This active metabolite then forms a covalent disulfide

bond with cysteine residues on the H+/K+-ATPase enzyme (the proton pump). This irreversible

inhibition of the proton pump blocks the final step in gastric acid secretion, leading to a

profound and long-lasting reduction of both basal and stimulated gastric acid output.
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Mechanism of action for AGN-201904Z.

Experimental Protocols
While specific preclinical protocols for AGN-201904Z are not publicly available, the following

represents a detailed, representative in vivo protocol for evaluating its pharmacodynamic and

pharmacokinetic properties in a canine model. This protocol is synthesized from established

methodologies for studying proton pump inhibitors in dogs.

Objective
To assess the pharmacodynamics (gastric acid suppression) and pharmacokinetics of orally

administered AGN-201904Z in healthy beagle dogs.

Materials
AGN-201904Z (formulated for oral administration)

Healthy adult beagle dogs (male and female)

Veterinary anesthesia equipment

Endoscopy system

Wireless pH monitoring capsules and data logger

Blood collection supplies (e.g., EDTA tubes)
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Centrifuge

HPLC-MS/MS system for bioanalysis

Experimental Workflow

Phase 1: Preparation & Baseline

Phase 2: Treatment & Monitoring

Phase 3: Data Analysis

Animal Acclimatization
(7 days)

Overnight Fasting
(12 hours)

Baseline Gastric pH
Monitoring (24h)

Oral Administration of
AGN-201904Z

Continuous Gastric pH
Monitoring (5 days)

Serial Blood Sampling
(PK Analysis)

Pharmacodynamic Analysis
(% Time pH > 4)

Pharmacokinetic Analysis
(Cmax, Tmax, AUC)

Data Comparison and
Statistical Analysis
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Workflow for in vivo evaluation of AGN-201904Z.

Detailed Methodologies
1. Animal Model and Acclimatization:

Use healthy, adult beagle dogs of both sexes, weighing approximately 10-15 kg.

Acclimatize animals to the housing conditions for at least 7 days prior to the study.

House animals individually to allow for accurate monitoring of food and water intake.

2. Baseline Gastric pH Monitoring:

Fast dogs overnight (approximately 12 hours) with free access to water.

Anesthetize the dogs and endoscopically place a wireless pH monitoring capsule in the

stomach.

Monitor and record baseline gastric pH for a continuous 24-hour period.

3. Dosing and Administration:

Following the baseline period, begin daily oral administration of AGN-201904Z. A starting

dose can be extrapolated from human studies (e.g., 600 mg/day for a human subject) and

adjusted for the animal's weight and metabolic rate.

Administer the drug at the same time each day for a period of 5 consecutive days.

4. Pharmacodynamic (PD) Assessment:

Continue to monitor intragastric pH continuously throughout the 5-day treatment period using

the wireless pH monitoring system.

The primary PD endpoint is the percentage of time the intragastric pH remains above a

clinically relevant threshold (e.g., pH ≥ 4).
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5. Pharmacokinetic (PK) Assessment:

On Day 1 and Day 5 of treatment, collect serial blood samples at predetermined time points

(e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

Collect blood into EDTA-containing tubes and centrifuge to separate plasma. Store plasma

samples at -80°C until analysis.

Analyze plasma concentrations of AGN-201904Z and its active metabolite, omeprazole,

using a validated HPLC-MS/MS method.

Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to

maximum concentration), and AUC (area under the curve).

6. Data Analysis:

Compare the percentage of time gastric pH ≥ 4 during the treatment period to the baseline

period using appropriate statistical methods (e.g., paired t-test or ANOVA).

Analyze and summarize the pharmacokinetic parameters for both AGN-201904Z and

omeprazole.

Quantitative Data
As detailed quantitative data from preclinical in vivo studies of AGN-201904Z are not publicly

available, the following tables summarize the pharmacodynamic and pharmacokinetic data

from a human clinical trial comparing AGN-201904Z (600 mg/day) with esomeprazole (40

mg/day) over 5 days in healthy male volunteers.

Table 1: Pharmacodynamic Outcomes (Intragastric pH)
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Parameter
Day 1: AGN-
201904Z

Day 1:
Esomeprazole

Day 5: AGN-
201904Z

Day 5:
Esomeprazole

Median 24-h pH - - 5.59 4.50

Median

Nocturnal pH
4.41 2.21 5.38 2.97

% Time with pH

≥ 4 (24-h)
- - 80.4% 54.4%

% Time with pH

≥ 4 (Nocturnal)
65.6% 28.5% 83.1% 37.4%

% Time with pH

≥ 5 (24-h)
59.9% 36.4% 69.4% 40.3%

% Time with pH

≥ 5 (Nocturnal)
55.7% 16.5% 73.0% 25.4%

Data adapted from Hunt et al., 2008.

Table 2: Pharmacokinetic Parameters (Active Metabolite:
Omeprazole)

Parameter Day 5: AGN-201904Z Day 5: Esomeprazole

AUC (Area Under the Curve) ~2x higher Baseline

Blood Omeprazole

Concentration > 50ng/mL
More prolonged Less prolonged

Qualitative comparison based on data from Hunt et al., 2008.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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